Terbium(III) chloride hydrate

Vue d'ensemble

Description

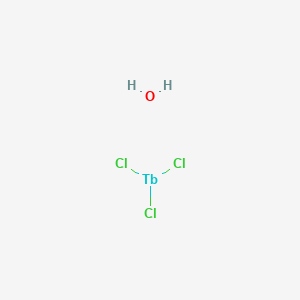

Terbium(III) chloride hydrate is a chemical compound that is part of the lanthanide series and is known for its luminescent properties. It is often used in various applications due to its ability to emit light when excited by certain energy sources.

Synthesis Analysis

The synthesis of terbium(III) chloride hydrate can be achieved through different methods. For instance, polymeric terbium(III) squarate hydrate can be prepared from TbCl3 or Tb2O3 and squaric acid, as described in the study of its luminescent and magnetic properties . Additionally, terbium(III) complexes with various ligands have been synthesized, such as the complex with tris(2-(2-hydroxy-3-methylbenzylideneamino)ethyl)amine, which was characterized by single-crystal X-ray analysis .

Molecular Structure Analysis

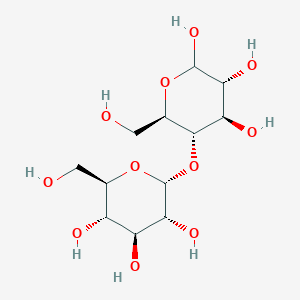

The molecular structure of terbium(III) chloride hydrate complexes has been determined using X-ray crystallography. For example, the polymeric terbium(III) squarate hydrate exhibits a two-dimensional structure with coordination polyhedra described as a square antiprism . Another complex with 1,1-cyclobutanedicarboxylic acid forms polymeric chains with terbium(III) ions linked by carboxylate bridges, with each ion surrounded by oxygen atoms from carboxylate groups and water molecules .

Chemical Reactions Analysis

Terbium(III) chloride hydrate participates in various chemical reactions, particularly those involving luminescence. The compound can enhance the lyoluminescence of X-ray irradiated sodium chloride, where the terbium(III) emission spectrum is observed during the dissolution process . The luminescence of terbium(III) chloride in porous glass has also been studied, with concentration-dependent luminescence parameters and quenching effects analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of terbium(III) chloride hydrate are notable for their luminescent characteristics. The polymeric terbium(III) squarate hydrate emits green light under UV irradiation at room temperature with a quantum yield of 25% and displays properties of a potential luminescent magnet . The luminescent properties of terbium(III) carboxylates have been analyzed in both solid state and aqueous solution, revealing the quenching effect of Cu(II) on the luminescence . Additionally, the synthesis and physicochemical properties of terbium(III) coordination compounds with alkoxybenzoic acids have been explored, showing thermal stability and potential applications in electroluminescent devices .

Applications De Recherche Scientifique

Lyoluminescence of X-Ray Irradiated Sodium Chloride : Terbium(III) enhances the lyoluminescence when x-ray irradiated sodium chloride is dissolved in aqueous solutions. This process involves intermolecular energy transfer from a solid/solution interface-bound chloride anion to terbium(III) (Kulmala et al., 1994).

Preconcentration of Trace Amounts of Terbium in Water Samples : Terbium(III) ions can be preconcentrated from water samples using a solid-phase extraction method. This method involves natural Transcarpathian clinoptilolite and is useful for spectrophotometric determination of terbium ions in various matrices (Vasylechko et al., 2015).

Electrochemistry in Molten Chlorides : Research on the electrochemical behavior of terbium at a tungsten electrode in molten LiCl-KCl has been conducted. This study explored the electrocrystallization of metallic Tb from chloride mixtures (Bermejo et al., 2008).

Bacterial Spore Detection and Determination : Terbium chloride reacts with calcium dipicolinate in bacterial endospores, forming terbium(III) dipicolinate anion, which is useful for bacterial spore detection through photoluminescence measurements (Rosen et al., 1997).

Luminescence in Porous Glass : The study of terbium(III) chloride encapsulated in porous glass revealed insights into the concentration dependences of luminescence parameters and luminescence quenching during water vapor adsorption (Gavronskaya et al., 2007).

Terbium(III) Chemiluminescence Induced by Alkali Halide Dissolution : This research explores the induction of Tb(III) chelate chemiluminescence by the dissolution of additively colored alkali halide crystal in aqueous peroxydisulfate solutions (Kulmala et al., 1995).

Interaction with DNA : The interaction of trivalent terbium(III) ions with DNA has been studied using luminescence spectra and decays, indicating changes in luminescence intensity due to complexation with DNA (Costa et al., 2005).

Photo-physical Properties of Terbium(III) Complexes : Research on the photophysical properties of terbium(III) complexes with Schiff base ligands shows strong characteristic emissions in the red and green regions, highlighting potential applications in luminescence (Vishwakarma et al., 2021).

Safety And Hazards

Terbium(III) chloride hexahydrate is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

Orientations Futures

Terbium(III) chloride hexahydrate plays an important role as an activator of green phosphors in color TV tubes and is also used in specialty lasers and as a dopant in solid-state devices . It is also used in the semiconductor industry . Future research may explore its potential uses in other areas of technology.

Propriétés

IUPAC Name |

trichloroterbium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQJKRSNPOIDS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tb](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583438 | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(III) chloride hydrate | |

CAS RN |

13798-24-8, 19423-82-6 | |

| Record name | Terbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl iodide, [14C]](/img/structure/B100923.png)

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)

![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)